molecular formula C9H20Cl2N2O2 B1448405 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride CAS No. 1461707-77-6

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride

Cat. No.: B1448405
CAS No.: 1461707-77-6
M. Wt: 259.17 g/mol
InChI Key: PKURZTPJBZVFKZ-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride typically involves the reaction of 4-aminopiperidine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves multiple steps, including the protection and deprotection of functional groups, purification, and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C8H16Cl2N2O2C_8H_{16}Cl_2N_2O_2. It contains a piperidine ring, which is known for its versatility in drug design. The presence of the amino group and the butanoic acid moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Similar compounds have been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The piperidine structure allows this compound to mimic natural substrates, facilitating binding to active sites of enzymes and receptors, thereby influencing various biological pathways .

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective effects. For example, studies have suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .

2. Antimicrobial Activity

Preliminary studies have shown that piperidine derivatives possess antimicrobial properties. The biological efficacy against various bacterial strains suggests potential applications in treating infections .

3. Anticancer Potential

Piperidine derivatives have been evaluated for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that certain piperidine derivatives significantly inhibited AChE, suggesting potential use in treating cognitive disorders .
  • Antimicrobial Screening :
    • In vitro tests showed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that this compound could induce cell death at specific concentrations, underscoring its anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalAChE inhibition
AntimicrobialModerate activity against S. aureus
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-aminopiperidine with a butanoic acid derivative (e.g., bromobutanoic acid) in methanol or ethanol under reflux conditions to form the piperidine-butyl backbone .
  • Step 2 : Acidification with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve >95% purity .
    Key Considerations : Optimize reaction time (6–12 hours) and stoichiometric ratios (1:1.2 amine-to-acid) to minimize byproducts like unreacted piperidine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical Methods :

  • NMR Spectroscopy : Confirm the presence of the piperidine NH (δ 1.5–2.5 ppm) and butanoic acid COOH (δ 2.3–2.7 ppm) protons .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z 235.2 (free base) or 307.2 (dihydrochloride) .
  • Elemental Analysis : Validate Cl⁻ content (theoretical: ~23.1%) to confirm salt formation .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., GABAergic vs. non-GABAergic effects) be resolved?

Methodological Strategies :

  • Assay Standardization : Compare results across studies using identical in vitro models (e.g., rat cortical neurons for GABA uptake inhibition) and buffer conditions (pH 7.4, 37°C) .
  • Structural Analogs : Test halogen-substituted analogs (e.g., bromophenyl derivatives) to isolate steric/electronic effects on receptor binding .
  • Dose-Response Curves : Establish EC₅₀ values in parallel assays to differentiate target-specific activity from off-target effects .
    Case Example : A 2021 study found that 3-bromophenyl derivatives exhibited 10-fold higher GABA uptake inhibition than the parent compound, suggesting substituent-driven activity .

Q. What experimental designs are recommended to study its interaction with GABA receptors?

Stepwise Approach :

Radioligand Binding Assays : Use [³H]-GABA or [³H]-tiagabine to measure competitive displacement in synaptosomal preparations .

Functional Assays : Patch-clamp electrophysiology on HEK293 cells expressing recombinant GABA transporters (GAT-1/GAT-3) to quantify uptake inhibition .

Subtype Selectivity : Compare IC₅₀ values across GABA receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) using transfected cell lines .
Data Interpretation : Normalize results to positive controls (e.g., nipecotic acid for GABA uptake inhibition) to account for inter-assay variability .

Q. How can researchers validate quantification methods in biological matrices (e.g., plasma, brain tissue)?

Method Validation Protocol :

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 ×g, 10 min) .
  • LC-MS/MS Parameters :
    • Column: HILIC (hydrophilic interaction liquid chromatography)
    • Ionization: Positive ESI mode (MRM transition: m/z 307.2 → 235.2)
    • Lower Limit of Quantification (LLOQ): 1 ng/mL .
  • Matrix Effects : Spike blank matrices with deuterated internal standards (e.g., d₄-4-aminopiperidine) to correct for ion suppression/enhancement .

Q. Safety and Stability

Q. What are the recommended safety protocols for handling this compound?

PPE and Procedures :

  • Respiratory Protection : NIOSH-approved N95 masks to avoid inhalation of fine powders .
  • Gloves : Nitrile gloves (≥0.1 mm thickness) to prevent dermal exposure .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
    First Aid : Immediate eye irrigation with 0.9% saline (15 minutes) and medical consultation for accidental exposure .

Q. Structural and Functional Comparisons

Q. How does structural modification (e.g., halogen substitution) influence bioactivity?

Comparative Analysis :

Compound Substituent Lipophilicity (LogP) GABA Uptake IC₅₀ (μM)
Parent compoundH1.245.3
3-Bromophenyl derivativeBr2.84.1
3-Chlorophenyl derivativeCl2.58.7
Key Insight : Bromine’s higher lipophilicity enhances blood-brain barrier penetration, explaining its superior in vivo efficacy .

Q. What methodologies are used to study its pharmacokinetics (ADME)?

ADME Profiling :

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 to predict intestinal absorption .
  • Metabolism : Incubation with human liver microsomes (HLMs) and NADPH to identify cytochrome P450-mediated metabolites .
  • Excretion : Radiolabeled (¹⁴C) tracer studies in rodents to quantify renal vs. fecal clearance .

Properties

IUPAC Name

4-(4-aminopiperidin-1-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c10-8-3-6-11(7-4-8)5-1-2-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURZTPJBZVFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride

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